molecular formula C10H12N2O B1608727 4-Ethyl-3,4-dihydroquinoxalin-2(1H)-one CAS No. 90917-94-5

4-Ethyl-3,4-dihydroquinoxalin-2(1H)-one

Cat. No. B1608727
CAS RN: 90917-94-5
M. Wt: 176.21 g/mol
InChI Key: UHWCUWHJCAXFJR-UHFFFAOYSA-N
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Description

4-Ethyl-3,4-dihydroquinoxalin-2(1H)-one is a heterocyclic compound with a molecular formula of C11H12N2O. It is also known as EQ or ethylquinoxaline. EQ has been found to have various applications in scientific research due to its unique chemical properties. In

Mechanism of Action

EQ has been found to act as an inhibitor of the enzyme dihydrofolate reductase (DHFR), which is involved in the synthesis of DNA and RNA. By inhibiting DHFR, EQ prevents the synthesis of DNA and RNA, which can lead to cell death.
Biochemical and Physiological Effects:
EQ has been found to have various biochemical and physiological effects, including its ability to induce apoptosis (programmed cell death) in cancer cells. EQ has also been found to have anti-inflammatory and antioxidant properties, which may make it useful in the treatment of various diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of EQ is its ability to act as a fluorescent probe for the detection of DNA, RNA, and proteins. EQ is also relatively easy to synthesize, making it readily available for use in scientific research. However, one of the limitations of EQ is its low solubility in water, which can make it difficult to use in certain experiments.

Future Directions

There are several future directions for the use of EQ in scientific research. One potential application is its use in the development of new cancer therapies. EQ has been found to induce apoptosis in cancer cells, and further research could lead to the development of new drugs that target this mechanism. EQ could also be used in the development of new fluorescent probes for the detection of other biomolecules, such as carbohydrates and lipids. Finally, EQ could be used in the development of new materials with unique properties, such as conductive polymers and liquid crystals.

Scientific Research Applications

EQ has been found to have various scientific research applications, including its use as a fluorescent probe for the detection of DNA, RNA, and proteins. EQ has also been used in the synthesis of various pharmaceuticals and agrochemicals due to its unique chemical properties.

properties

IUPAC Name

4-ethyl-1,3-dihydroquinoxalin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O/c1-2-12-7-10(13)11-8-5-3-4-6-9(8)12/h3-6H,2,7H2,1H3,(H,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHWCUWHJCAXFJR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CC(=O)NC2=CC=CC=C21
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80391923
Record name 4-ethyl-1,3-dihydroquinoxalin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80391923
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Ethyl-3,4-dihydroquinoxalin-2(1H)-one

CAS RN

90917-94-5
Record name 4-ethyl-1,3-dihydroquinoxalin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80391923
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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